N106

Description

Propriétés

IUPAC Name |

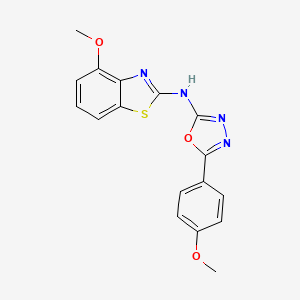

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-22-11-8-6-10(7-9-11)15-20-21-16(24-15)19-17-18-14-12(23-2)4-3-5-13(14)25-17/h3-9H,1-2H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCSWQRNKAYAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Mechanism of Action: Activation of SERCA2a via Enhanced SUMOylation

An In-depth Technical Guide on the Core Mechanism of Action of N106 on SERCA2a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a first-in-class small molecule activator of the cardiac sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a). This compound enhances SERCA2a function through a novel mechanism involving the promotion of its SUMOylation, offering a promising therapeutic strategy for heart failure.[1][2][3] This document details the experimental protocols used to elucidate this mechanism, presents quantitative data in a structured format, and visualizes the key signaling pathways and experimental workflows.

This compound's primary mechanism of action is the potentiation of SERCA2a activity through the enhancement of its post-translational modification by the Small Ubiquitin-like Modifier (SUMO).[1][3] This is achieved by the direct activation of the SUMO-activating enzyme, E1 ligase, a heterodimeric protein composed of SAE1 and SAE2 subunits.[1][4][5] Molecular docking studies have identified a potential binding pocket for this compound on the SAE1 subunit of the SUMO E1 enzyme, suggesting a direct interaction that allosterically enhances its activity.[4] This increased E1 ligase activity leads to a higher level of SUMO-1 conjugation to SERCA2a.[1] The augmented SUMOylation of SERCA2a results in increased ATPase activity and consequently, more efficient calcium transport into the sarcoplasmic reticulum.[1][4][6] This improvement in calcium handling enhances cardiac muscle contractility and relaxation, addressing a key pathological feature of heart failure.[1][3]

Interestingly, this compound has been identified as a dual modulator of cardiac ion pumps. In addition to activating SERCA2a, it also acts as a partial inhibitor of the Na+/K+-ATPase (NKA).[7] This secondary mechanism likely contributes to the positive inotropic effects observed with this compound treatment.[7]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by this compound, leading to the activation of SERCA2a.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound.

Table 1: In Vitro Efficacy and Potency of this compound

| Parameter | Value | Target | Assay |

| IC50 for NKA Inhibition | 7 ± 1 µM | Na+/K+-ATPase | NADH-coupled ATPase Assay |

| Maximal NKA Inhibition | ~80% | Na+/K+-ATPase | NADH-coupled ATPase Assay |

| SERCA2a Activity | Dose-dependent increase | SERCA2a | NADH-coupled ATPase Assay |

| SERCA2a SUMOylation | Dose-dependent increase | SERCA2a | Immunoprecipitation-Western Blot |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing |

| Half-life (t1/2) | ~65.4 min | 10 mg/kg IV |

| Maximum Concentration (Cmax) | ~2.24 µM | 10 mg/kg IV |

| Oral Bioavailability (F%) | 50-56% | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on SERCA2a.

NADH-Coupled ATPase Activity Assay for SERCA2a

This assay measures the rate of ATP hydrolysis by SERCA2a by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Cardiac sarcoplasmic reticulum (SR) vesicles

-

This compound

-

Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA

-

Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

-

Substrates: ATP, phosphoenolpyruvate (PEP), NADH

-

Ca2+ solutions of varying concentrations

Procedure:

-

Prepare a reaction mixture containing cardiac SR vesicles, PK, LDH, PEP, and NADH in the assay buffer.

-

Add this compound at various concentrations to the reaction mixture. A DMSO control should be included.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in NADH absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

-

The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.

-

To determine the Ca2+-dependence of SERCA2a activity, the assay is performed at various free Ca2+ concentrations.

SERCA2a SUMOylation Assay (Immunoprecipitation and Western Blot)

This method is used to specifically detect the SUMOylation of SERCA2a in response to this compound treatment.

Materials:

-

Cardiomyocytes or heart tissue lysates

-

This compound

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and SUMO protease inhibitors (e.g., N-ethylmaleimide).

-

Anti-SERCA2a antibody for immunoprecipitation

-

Anti-SUMO-1 antibody for Western blotting

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Treat cardiomyocytes or animals with this compound at desired concentrations and time points.

-

Lyse the cells or tissues in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the cleared lysates with an anti-SERCA2a antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-SUMO-1 antibody to detect SUMOylated SERCA2a.

-

Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

SERCA2a-Mediated Ca2+ Uptake Assay

This assay directly measures the ability of SERCA2a to transport Ca2+ into the SR.

Materials:

-

Cardiac SR vesicles

-

This compound

-

Uptake Buffer: 40 mM Imidazole-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl2, 5 mM NaN3, 0.5 mM EGTA

-

45Ca2+ (radioactive calcium) or a fluorescent Ca2+ indicator (e.g., Indo-1)

-

ATP

Procedure (using 45Ca2+):

-

Incubate cardiac SR vesicles with this compound at various concentrations in the uptake buffer containing a known concentration of 45Ca2+.

-

Initiate Ca2+ uptake by adding ATP.

-

At various time points, take aliquots of the reaction mixture and filter them through a 0.45 µm nitrocellulose membrane.

-

Wash the filters rapidly with a cold stop solution (e.g., uptake buffer without ATP) to remove extra-vesicular 45Ca2+.

-

The amount of 45Ca2+ trapped inside the vesicles on the filter is quantified by liquid scintillation counting.

-

The rate of Ca2+ uptake is calculated from the increase in intra-vesicular 45Ca2+ over time.

Experimental Workflow for this compound Characterization

The following diagram outlines the typical experimental workflow for characterizing the effects of this compound.

Logical Relationship Diagram: this compound's Dual Action

This diagram illustrates the dual mechanism of this compound, targeting both SERCA2a and the Na+/K+-ATPase to improve cardiac function.

This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action on SERCA2a. The provided experimental protocols and data summaries are intended to facilitate further research and development of this promising therapeutic agent for heart failure.

References

- 1. researchgate.net [researchgate.net]

- 2. SENP2-mediated SERCA2a deSUMOylation increases calcium overload in cardiomyocytes to aggravate myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule activation of SERCA2a SUMOylation for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paradoxes of Cellular SUMOylation Regulation: A Role of Biomolecular Condensates? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ulab360.com [ulab360.com]

The Role of N106 in SUMOylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modifications are critical regulatory mechanisms in cellular physiology and pathology. Among these, SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, governs a vast array of cellular processes. The dysregulation of this pathway is implicated in numerous diseases, including cancer and cardiovascular disorders. This technical guide provides an in-depth analysis of N106, a novel small molecule compound that acts as a potent activator of the SUMOylation cascade. We will elucidate its mechanism of action, detail its effects on key cellular targets, provide comprehensive experimental protocols, and present quantitative data to support its function. This compound has emerged as a first-in-class activator of the SUMO E1 enzyme, with significant therapeutic potential, particularly in the context of heart failure.

Introduction to SUMOylation

SUMOylation is a dynamic and reversible post-translational modification process analogous to ubiquitination. It involves the covalent attachment of a SUMO protein to a lysine residue on a target protein. This process is catalyzed by a sequential enzymatic cascade:

-

Activation (E1): A heterodimeric SUMO-activating enzyme (SAE1/UBA2) activates the mature SUMO protein in an ATP-dependent manner, forming a high-energy thioester bond between itself and SUMO.[1][2]

-

Conjugation (E2): The activated SUMO is then transferred to the sole SUMO-conjugating enzyme, Ubc9, again via a thioester linkage.[2]

-

Ligation (E3): A SUMO E3 ligase facilitates the transfer of SUMO from Ubc9 to the target protein, forming an isopeptide bond with a substrate lysine residue.[2] This step is not always required, as Ubc9 can sometimes directly recognize and modify substrates.[3]

This modification can alter the target protein's function, stability, localization, or interaction with other proteins.[4][5] The process is reversed by SUMO-specific proteases (SENPs), which ensure the dynamic nature of SUMO conjugation.[1] Given its role in regulating transcription, DNA repair, and signal transduction, the SUMOylation pathway is a compelling target for therapeutic intervention.[4][6][7]

This compound: A Small Molecule Activator of SUMO E1

This compound, with the chemical name N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4methoxyphenyl)-1,3,4-oxadiazol-2-amine, is a small molecule identified as an agonist of the SUMOylation pathway.[8] Unlike inhibitors of the pathway, this compound enhances the SUMOylation of specific protein targets.[8][9] Extensive biochemical and molecular modeling studies have revealed that this compound directly targets the SUMO E1 activating enzyme, representing a novel mechanism for pharmacological modulation of this critical pathway.[1][8][9]

Mechanism of Action

This compound enhances SUMOylation by directly binding to and activating the SUMO E1 enzyme.[1][8] The specific mechanism involves:

-

Direct Binding to SUMO E1: this compound accommodates a pocket located between the SAE1 and SAE2 subunits of the SUMO E1 heterodimer.[8]

-

Key Molecular Interactions: This interaction is stabilized by connections with specific residues on the SAE1 subunit, namely glutamine 312 and valine 315.[8]

-

Allosteric Activation: Binding of this compound to this pocket is believed to stabilize the E1 enzyme in an active conformation, thereby enhancing its catalytic activity.[1] This leads to an increased rate of ATP hydrolysis and subsequent formation of the E1-SUMO thioester intermediate.[8]

-

Enhanced Downstream Cascade: The increased activation of SUMO by E1 leads to a more efficient transfer to the E2 enzyme (Ubc9) and ultimately results in augmented SUMOylation of downstream target proteins.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound.

Table 1: In Vitro Enzymatic Assays

| Parameter | Value | Target Enzyme | Assay Type | Source |

| This compound Concentration | 0 - 20 µM | SUMO E1 | Pyrophosphate Release | [8] |

| SUMO E1 (recombinant) | 0.05 µM | SUMO E1 | Pyrophosphate Release | [8] |

| Ubc9 (recombinant) | 0.25 µM | SUMO E1 | Pyrophosphate Release | [8] |

| SUMO-1 (recombinant) | 12.5 µM | SUMO E1 | Pyrophosphate Release | [8] |

| ATP | 1 mM | SUMO E1 | Pyrophosphate Release | [8] |

| IC50 for NKA | 7 ± 1 µM | Na+/K+-ATPase | ATPase Activity | [10] |

| Maximal NKA Inhibition | ~80% | Na+/K+-ATPase | ATPase Activity | [10] |

Table 2: Cell-Based Assays

| Parameter | Value | Cell Type | Assay | Observed Effect | Source |

| This compound Concentration | 10 µM | Adult Rat Ventricular Myocytes (ARVMs) | Western Blot | Upregulated SUMOylation of cellular substrates and Troponin I | [6] |

| Treatment Duration | 24 hours | Adult Rat Ventricular Myocytes (ARVMs) | Western Blot | - | [6] |

Key Experimental Protocols

In Vitro SUMOylation Cascade Assay

This protocol is designed to assess the effect of this compound on the individual steps of the SUMOylation cascade in a reconstituted system.[8]

Objective: To visualize the formation of E1-SUMO and E2-SUMO thioester intermediates in the presence of this compound.

Materials:

-

Recombinant human SUMO-specific E1 (SAE1/UBA2) (0.05 µM)

-

Recombinant human Ubc9 (0.25 µM)

-

Recombinant human SUMO-1 (12.5 µM)

-

ATP (1 mM)

-

This compound compound (various concentrations)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels (non-reducing)

-

Western blot apparatus

-

Primary antibodies: anti-SAE2, anti-Ubc9

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Methodology:

-

Prepare reaction mixtures containing SUMO E1, SUMO-1, and ATP in the reaction buffer.

-

For the E2 conjugation step, also include Ubc9 in the mixture.

-

Add increasing concentrations of this compound (or vehicle control) to the reaction tubes.

-

Incubate the reactions for 30 minutes at 37°C.

-

Stop the reactions by adding non-reducing SDS-PAGE sample buffer.

-

Separate the reaction products on a 7.5% SDS-PAGE gel under non-reducing conditions to preserve the thioester bonds.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with either anti-SAE2 antibody to detect the SAE2-SUMO-1 conjugate or anti-Ubc9 antibody to visualize the Ubc9-SUMO-1 conjugate.

-

Develop the blot using a chemiluminescence substrate and image the results. An increase in the intensity of the conjugated bands in the presence of this compound indicates enhanced E1 activity.

Fluorogenic Pyrophosphate Assay for E1 Activity

This assay quantifies the ATP hydrolysis activity of the SUMO E1 enzyme, which releases inorganic pyrophosphate (PPi).[8]

Objective: To measure the rate of ATP hydrolysis by SUMO E1 as a function of this compound concentration.

Materials:

-

Reagents from the in vitro SUMOylation assay (E1, Ubc9, SUMO-1, ATP, this compound)

-

Fluorogenic pyrophosphate assay kit (containing a fluorescent substrate that reacts with PPi)

-

Fluorescence microplate reader

Methodology:

-

Set up the SUMOylation reaction as described above (Protocol 4.1, steps 1-3) in a microplate format.

-

Incubate the reaction for 30 minutes at 37°C.

-

Add the reagents from the fluorogenic pyrophosphate assay kit according to the manufacturer's instructions.

-

Quantify the fluorescence using a microplate reader. The fluorescence intensity is directly proportional to the amount of PPi generated, and thus to the ATP hydrolytic activity of the SUMO E1 enzyme.

Cellular SUMOylation Assay in Cardiomyocytes

This protocol assesses the ability of this compound to increase global and target-specific SUMOylation in a cellular context.[6]

Objective: To detect changes in the SUMOylation status of cellular proteins in response to this compound treatment.

Materials:

-

Cultured adult rat ventricular myocytes (ARVMs)

-

This compound compound (10 µM)

-

Cell lysis buffer containing protease and SENP inhibitors (e.g., N-Ethylmaleimide)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-SUMO-1, anti-Troponin I (TNI)

-

HRP-conjugated secondary antibody

Methodology:

-

Treat cultured ARVMs with 10 µM this compound or vehicle control for 24 hours.

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

To assess global SUMOylation, probe the membrane with an anti-SUMO-1 antibody. A smear of high-molecular-weight bands, which intensifies with this compound treatment, indicates an increase in total SUMOylated proteins.

-

To assess target-specific SUMOylation, probe with an antibody against the protein of interest (e.g., TNI). An upward shift in the band corresponding to the SUMOylated form of the protein indicates increased modification.

Biological Roles and Therapeutic Implications

The primary therapeutic relevance of this compound discovered to date lies in its potential for treating heart failure.[4][9] This is attributed to its ability to enhance the SUMOylation of key calcium-handling and myofilament proteins in cardiomyocytes.

Modulation of SERCA2a and Cardiac Function

A critical target of this compound-mediated SUMOylation is the cardiac sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[8][9] SERCA2a is responsible for re-uptake of calcium into the sarcoplasmic reticulum during diastole, and its dysfunction is a hallmark of heart failure.[9]

-

Enhanced SUMOylation: this compound treatment increases the SUMO-1 modification of SERCA2a.[8][9]

-

Improved Function: This enhanced SUMOylation restores SERCA2a activity, leading to improved calcium cycling and contractile function in cardiomyocytes.[1][10]

-

In Vivo Efficacy: In mouse models of heart failure, administration of this compound has been shown to significantly improve ventricular function.[9]

Dual Modulation of Cardiac Ion Pumps

Intriguingly, this compound exhibits a dual mechanism of action. In addition to activating SERCA2a via SUMOylation, it also acts as a partial inhibitor of the Na+/K+-ATPase (NKA).[10]

-

NKA Inhibition: this compound partially inhibits NKA with an IC50 of 7 ± 1 µM, likely by binding to the canonical cardiotonic steroid (CTS) binding site.[10]

-

Synergistic Effects: Inhibition of NKA is a known strategy for increasing cardiac contractility (positive inotropy). This effect, combined with the improved relaxation (lusitropy) from enhanced SERCA2a activity, positions this compound as a promising scaffold for developing dual-target therapeutics for heart failure.[10]

Conclusion

This compound represents a significant advancement in the pharmacological manipulation of the SUMOylation pathway. As a specific, cell-permeable activator of the SUMO E1 enzyme, it provides a powerful tool for studying the physiological consequences of enhanced SUMOylation. Its mechanism of action, involving direct binding and allosteric activation of SUMO E1, is now well-characterized. The downstream effects, particularly the enhanced SUMOylation of SERCA2a and the concomitant partial inhibition of the Na+/K+-ATPase, underscore its potential as a novel therapeutic agent for heart failure. Further research into the broader cellular targets of this compound-mediated SUMOylation will undoubtedly uncover new biological insights and may expand its therapeutic applications to other diseases characterized by SUMO pathway dysregulation.

References

- 1. Paradoxes of Cellular SUMOylation Regulation: A Role of Biomolecular Condensates? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coordination of cellular localization-dependent effects of SUMOylation in regulating cardiovascular and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into E3 ligase activity revealed by a SUMO-RanGAP1-Ubc9-Nup358 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sumoylation in Physiology, Pathology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular targeting of proteins by sumoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The post-translational modification, SUMOylation, and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small-molecule activation of SERCA2a SUMOylation for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

N106: A Novel Dual-Action Modulator for the Treatment of Heart Failure

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Promising New Therapeutic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of innovative therapeutic strategies that address the fundamental molecular defects underlying the disease. Compound N106 has emerged as a promising first-in-class small molecule with a unique dual mechanism of action, targeting two critical ion-regulating proteins in cardiomyocytes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and development in the field of cardiovascular therapeutics.

Introduction

Heart failure is characterized by a progressive decline in the heart's ability to pump blood effectively. A key feature of this condition at the cellular level is the dysregulation of intracellular calcium (Ca²⁺) homeostasis and impaired contractility of cardiomyocytes. The sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) plays a pivotal role in this process by pumping Ca²⁺ from the cytosol into the sarcoplasmic reticulum, thereby enabling muscle relaxation and maintaining proper Ca²⁺ cycling for subsequent contractions. In heart failure, both the expression and activity of SERCA2a are significantly reduced.

Compound this compound, with the chemical name 4-Methoxy-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazol-2-amine, was identified as a novel small molecule that enhances cardiac function.[1] Initial studies revealed its primary mechanism as a first-in-class activator of SERCA2a SUMOylation.[1] Subsequent research uncovered a second, complementary mechanism of action: the partial inhibition of the Na⁺/K⁺-ATPase (NKA).[2] This dual activity positions this compound as a unique therapeutic candidate with the potential to improve both the contraction (inotropic) and relaxation (lusitropic) phases of the cardiac cycle.

Discovery of this compound

The discovery of this compound was the result of a targeted effort by researchers at the Icahn School of Medicine at Mount Sinai to identify small molecules that could enhance the SUMOylation of SERCA2a.[1][3] The rationale for this approach was based on prior findings that increasing the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to SERCA2a could improve its function and, consequently, cardiac performance in preclinical models of heart failure. Through high-throughput screening of a chemical library, this compound was identified as a potent activator of this post-translational modification.[3]

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound has not been detailed in publicly available literature, its chemical structure suggests a plausible synthetic route based on established organic chemistry principles for the formation of 1,3,4-oxadiazole and benzothiazole rings. The synthesis would likely involve a multi-step process:

-

Formation of the Benzothiazole Moiety: This would likely begin with the reaction of a substituted 2-aminothiophenol with a suitable reagent to introduce the amine group that will eventually link to the oxadiazole ring.

-

Formation of the 1,3,4-Oxadiazole Ring: This core is typically synthesized by the cyclization of a diacylhydrazine or a related precursor. In the context of this compound, this would involve a precursor containing the 4-methoxyphenyl group.

-

Coupling of the Two Heterocyclic Systems: The final step would involve the coupling of the benzothiazole and 1,3,4-oxadiazole moieties to form the final this compound compound.

Further details would require access to the supplementary methods of the original discovery publication or dedicated synthetic chemistry studies.

Mechanism of Action

This compound exhibits a novel, dual mechanism of action that synergistically enhances cardiomyocyte function.

Activation of SERCA2a SUMOylation

The primary mechanism of this compound is the activation of SERCA2a SUMOylation.[1] this compound directly targets and activates the SUMO-activating enzyme, E1 ligase.[1] This initiates the SUMOylation cascade, leading to the covalent attachment of SUMO proteins to SERCA2a. This modification enhances the activity and stability of the SERCA2a pump, leading to more efficient Ca²⁺ reuptake into the sarcoplasmic reticulum. The improved Ca²⁺ handling results in enhanced cardiac muscle relaxation and a greater Ca²⁺ load for subsequent contractions, thereby improving overall cardiac performance.[1]

Partial Inhibition of Na⁺/K⁺-ATPase (NKA)

In addition to its effects on SERCA2a, this compound also acts as a partial inhibitor of the Na⁺/K⁺-ATPase (NKA).[2] NKA is responsible for maintaining the electrochemical gradients of sodium (Na⁺) and potassium (K⁺) across the cardiomyocyte membrane. By partially inhibiting NKA, this compound leads to a modest increase in intracellular Na⁺ concentration. This, in turn, reduces the driving force for the Na⁺/Ca²⁺ exchanger (NCX) to extrude Ca²⁺ from the cell. The resulting increase in intracellular Ca²⁺ concentration during systole enhances the force of cardiomyocyte contraction (positive inotropy).[2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Assay | Reference |

| NKA Inhibition (IC₅₀) | 7 ± 1 µM | Purified Enzyme | ATPase Activity Assay | [2] |

| Maximal NKA Inhibition | ~80% | Purified Enzyme | ATPase Activity Assay | [2] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Dosing Route | Dose | Reference |

| Cₘₐₓ | ~2.24 µM | Intravenous | 10 mg/kg | [4] |

| Half-life (t₁/₂) | ~65.4 min | Intravenous | 10 mg/kg | [4] |

| Oral Bioavailability (F%) | 50-56% | Oral | Not Specified | [4] |

| Terminal Elimination t₁/₂ | 19 min | Oral | Not Specified | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro SERCA2a SUMOylation Assay

This protocol is a representative method for assessing the effect of this compound on SERCA2a SUMOylation in vitro.

Methodology:

-

Cardiomyocyte Isolation and Culture: Isolate adult ventricular cardiomyocytes from Sprague-Dawley rats using established enzymatic digestion protocols. Culture the isolated cardiomyocytes on laminin-coated dishes in an appropriate medium.

-

This compound Treatment: Treat the cultured cardiomyocytes with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and SUMO protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-SERCA2a antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-SERCA2a complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against SUMO-1.

-

Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To confirm equal loading, the membrane can be stripped and re-probed with an anti-SERCA2a antibody.

-

Cardiomyocyte Contractility and Calcium Transient Measurement

This protocol describes the assessment of cardiomyocyte contractility and calcium transients using a video-based edge-detection system (e.g., IonOptix).[3]

Methodology:

-

Cardiomyocyte Preparation: Isolate and culture adult rat ventricular cardiomyocytes as described previously.

-

Calcium Indicator Loading: Load the cardiomyocytes with a ratiometric calcium indicator dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

-

Experimental Setup: Place the coverslip with the dye-loaded cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.

-

Data Acquisition:

-

Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

-

Simultaneously record cardiomyocyte shortening (as a measure of contractility) and the ratiometric fluorescence of the calcium indicator.

-

-

This compound Perfusion: After recording baseline measurements, perfuse the chamber with a solution containing this compound at the desired concentration and record the changes in contractility and calcium transients.

-

Data Analysis: Analyze the recorded traces to determine key parameters of contractility (e.g., peak shortening, time to peak shortening, time to 90% relaxation) and calcium transients (e.g., peak systolic Ca²⁺, diastolic Ca²⁺, Ca²⁺ transient decay rate).

Na⁺/K⁺-ATPase (NKA) Activity Assay

This protocol outlines a method for measuring the inhibitory effect of this compound on NKA activity.[2]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified NKA enzyme, a buffer solution (e.g., 30 mM MOPS, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4), ATP, and a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase with NADH and phosphoenolpyruvate) for continuous monitoring of ATP hydrolysis.

-

This compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate for a defined period at 37°C.

-

Assay Measurement: Measure the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by NKA.

-

Data Analysis: Calculate the NKA activity at each this compound concentration relative to the activity in the absence of the inhibitor. Determine the IC₅₀ value by fitting the concentration-response data to a suitable model.

Conclusion

Compound this compound represents a significant advancement in the search for novel therapeutics for heart failure. Its unique dual mechanism of action, involving the activation of SERCA2a SUMOylation and partial inhibition of NKA, offers a multifaceted approach to improving cardiomyocyte function. The preclinical data gathered to date demonstrates its potential to enhance both cardiac contractility and relaxation. This technical guide provides a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of this compound and similar dual-action modulators. Further investigation into its synthesis, optimization, and in vivo efficacy is warranted to translate this promising discovery into a clinical reality for patients with heart failure.

References

Technical Guide: N106 Activation of SUMO E1 Ligase and Subsequent SERCA2a SUMOylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart failure is characterized by diminished cardiac function, often linked to decreased activity and expression of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). A key regulatory mechanism of SERCA2a function is post-translational modification by the Small Ubiquitin-like Modifier 1 (SUMO-1). The small molecule N106 has been identified as a first-in-class activator of SERCA2a SUMOylation. This technical guide provides an in-depth overview of the this compound activation pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This compound directly targets and activates the SUMO-activating enzyme (E1 ligase), initiating the SUMOylation cascade that leads to the modification of SERCA2a, thereby enhancing its activity and improving cardiomyocyte contractility. This document serves as a comprehensive resource for researchers and drug development professionals working on novel therapeutic strategies for heart failure.

The this compound Signaling Pathway: From E1 Ligase Activation to Enhanced Cardiac Function

The primary mechanism of action for this compound is the direct activation of the SUMO E1 activating enzyme, which is the initial and rate-limiting step in the SUMOylation cascade. This enzymatic cascade, analogous to the ubiquitination pathway, involves a SUMO-activating enzyme (E1), a SUMO-conjugating enzyme (E2), and typically a SUMO E3 ligase that facilitates the transfer of SUMO-1 to specific lysine residues on target proteins.

In the context of cardiac myocytes, this compound-mediated activation of the E1 ligase leads to an increased conjugation of SUMO-1 to SERCA2a. This enhanced SUMOylation of SERCA2a results in improved calcium handling and ATPase activity, which in turn leads to enhanced cardiomyocyte contractility and has been shown to improve ventricular function in preclinical models of heart failure.[1]

Signaling Pathway Diagram

Caption: The this compound signaling pathway, initiating with the activation of SUMO E1 ligase.

Quantitative Data

The following tables summarize the key quantitative findings related to the activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/System | Notes |

| Maximal Tolerated Dose (Thioester Formation) | ~20 µM | In Vitro SUMOylation Assay | Higher concentrations (>50 µM) showed inhibition.[1] |

| Inhibition of Cardiomyocyte Contractility | >50 µM | Isolated Cardiomyocytes | The positive effects of this compound on contractility were lost at concentrations above 50 µM.[1] |

| Na+/K+-ATPase Inhibition (IC50) | 7 ± 1 µM | Purified Na+/K+-ATPase | Indicates potential off-target effects at higher concentrations. |

Note: A specific EC50 value for the activation of SUMO E1 ligase by this compound was not available in the reviewed literature.

Table 2: Dose-Response of this compound on Cardiomyocyte Contractility

| This compound Concentration | Peak Shortening (%) | Maximal Velocity of Contraction (µm/s) |

| 10 nM | 7.63 ± 0.48 | -1.93 ± 0.08 |

| 100 nM | 8.36 ± 0.56 | Not Reported |

| 10 µM | 9.10 ± 0.52 | Not Reported |

Data presented as mean ± SEM. All values were statistically significant compared to control (P<0.05 or P<0.001).[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro SUMO E1 Ligase Activity Assay

This assay measures the activity of the SUMO E1 ligase by quantifying the release of inorganic pyrophosphate (PPi), a byproduct of the ATP-dependent activation of SUMO-1.

Experimental Workflow Diagram

Caption: Workflow for the in vitro SUMO E1 ligase activity assay.

Protocol:

-

Prepare a reaction mixture containing recombinant human SUMO-specific E1 (0.05 µM), human Ubc9 (0.25 µM), human SUMO-1 (12.5 µM), and ATP (1 mM).

-

Add increasing concentrations of this compound to the reaction mixtures.

-

Incubate the reactions for 30 minutes at 37°C.

-

Quantify the amount of inorganic pyrophosphate generated using a commercial fluorogenic pyrophosphate assay kit.

-

Measure the fluorescence using a microplate reader to determine the E1 ligase activity.

Immunoprecipitation of SUMOylated SERCA2a

This protocol is used to isolate SERCA2a from cell or tissue lysates and determine its SUMOylation status by immunoblotting.

Protocol:

-

Lyse cells or tissues in a buffer containing protease inhibitors and N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-SERCA2a antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-SUMO-1 antibody to detect SUMOylated SERCA2a.

SERCA2a ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA2a in the presence of calcium.

Protocol:

-

Prepare a reaction buffer containing 50 mM MOPS, 100 mM KCl, 5 mM MgCl2, and 1 mM EGTA at a specific pCa (e.g., pCa 5.0).

-

Use a coupled enzyme system consisting of pyruvate kinase and lactate dehydrogenase.

-

Monitor the oxidation of NADH at 340 nm, which is coupled to the hydrolysis of ATP by SERCA2a.

-

Initiate the reaction by adding ATP to the mixture containing cell or tissue homogenates and the coupled enzyme system.

-

Measure the change in absorbance at 340 nm over time to determine the rate of ATP hydrolysis.

Cardiomyocyte Contractility Assay

This assay is used to measure the contractile properties of isolated adult cardiomyocytes.

Protocol:

-

Isolate adult ventricular cardiomyocytes from animal models (e.g., Sprague-Dawley rats).

-

Treat the isolated cardiomyocytes with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Use a video-based edge-detection system (e.g., IonOptix Inc.) to measure cardiomyocyte contractility.

-

Electrically stimulate the cardiomyocytes to induce contractions.

-

Record and analyze various contractility parameters, including peak shortening, time to maximal departure velocity, and time to maximal return velocity.

Conclusion

The small molecule this compound represents a promising therapeutic agent for heart failure by targeting a novel mechanism: the activation of SERCA2a SUMOylation. This technical guide has provided a detailed overview of the this compound activation pathway, from its direct interaction with the SUMO E1 ligase to its downstream effects on cardiomyocyte function. The quantitative data, experimental protocols, and pathway diagrams presented herein offer a valuable resource for researchers and clinicians working to advance the development of new treatments for heart failure. Further investigation into the long-term efficacy and safety of this compound and similar compounds is warranted to fully realize their therapeutic potential.

References

Unveiling the Cellular Landscape of N106: A Technical Guide to Targets Beyond SERCA2a

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the cellular targets of the small molecule N106, with a primary focus on its interactions beyond the well-documented sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a). This compound has emerged as a promising agent for its role in enhancing cardiac contractility, primarily attributed to its modulation of SERCA2a activity through the SUMOylation pathway. However, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation of its off-target effects. This document collates available quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways to offer a clearer perspective on the broader cellular impact of this compound.

Confirmed Cellular Target Besides SERCA2a: Na+/K+-ATPase (NKA)

Recent studies have identified the Na+/K+-ATPase (NKA) as a direct cellular target of this compound.[1] This interaction is significant as it provides a plausible explanation for the positive inotropic effects of this compound that may not be solely attributable to its action on SERCA2a.

Quantitative Analysis of this compound Interaction with Na+/K+-ATPase

The inhibitory effect of this compound on NKA has been quantified, revealing a moderate potency. The following table summarizes the key quantitative data from biochemical assays.

| Parameter | Value | Species/Enzyme Source | Assay Type | Reference |

| IC50 | 7 ± 1 µM | Purified porcine NKA | ATPase Activity Assay | [1] |

| Maximal Inhibition | ~80% | Purified porcine NKA | ATPase Activity Assay | [1] |

| Inhibition Type | Noncompetitive, Partial | Purified porcine NKA | ATPase Activity Assay | [1] |

Mechanism of this compound-mediated Na+/K+-ATPase Inhibition

This compound acts as a partial and noncompetitive inhibitor of NKA.[1] This mode of action suggests that this compound does not bind to the ATP-binding site of the enzyme. Instead, it is proposed to interact with the well-established cardiotonic steroid (CTS)-binding site, a known regulatory pocket on the NKA pump.[1] Molecular docking and dynamics simulations support this hypothesis, indicating that this compound favorably interacts with this site.[1] The partial nature of the inhibition implies that this compound does not completely abolish the enzyme's activity, even at saturating concentrations.[1] This is in contrast to classical cardiac glycosides, which are full inhibitors of NKA. The noncompetitive inhibition pattern indicates that this compound can bind to the enzyme regardless of whether ATP is bound.[1]

The functional consequence of NKA inhibition in cardiomyocytes is a decrease in the sodium gradient across the cell membrane. This, in turn, can lead to an increase in intracellular calcium concentration through the action of the Na+/Ca2+ exchanger (NCX), contributing to the positive inotropic effect of this compound.[1]

Modulation of the SUMOylation Pathway

The primary mechanism by which this compound enhances SERCA2a function is by activating the SUMO (Small Ubiquitin-like Modifier) E1 ligase, the initial and rate-limiting enzyme in the SUMOylation cascade.[2][3] This activation leads to increased SUMOylation of SERCA2a, which enhances its activity and stability.[2]

This compound Interaction with SUMO E1 Ligase

This compound directly targets and activates the SUMO-activating enzyme, E1 ligase.[2][3] This interaction is crucial for its downstream effects on SERCA2a. While this compound was identified as a SERCA2a SUMOylation activator, it is important to note that its direct interaction is with an upstream component of the SUMOylation machinery. This implies that other proteins that are substrates of the SUMOylation pathway could potentially be affected by this compound treatment, although studies have suggested that this compound treatment results in only limited additional targets being affected in cardiomyocytes.[2]

The following diagram illustrates the canonical SUMOylation pathway and the point of intervention by this compound.

Potential for Other Off-Target Interactions

While the interaction with NKA is well-characterized, a comprehensive screen of this compound against a broad panel of other cellular targets, such as a kinome scan or a wider range of ATPases, is not publicly available. The mention of NCI-60 tests in the literature suggests that broader screening has been conducted, but the specific results are not detailed.[2] Therefore, the existence of other, as-yet-unidentified off-targets remains a possibility and warrants further investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Na+/K+-ATPase (NKA) Activity Assay

This assay measures the enzymatic activity of NKA by quantifying the rate of ATP hydrolysis.

Principle: The hydrolysis of ATP by NKA produces ADP and inorganic phosphate (Pi). The rate of Pi production is proportional to the enzyme's activity. A common method to measure this is a coupled enzyme assay where the regeneration of ATP from ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Purified NKA enzyme

-

This compound compound

-

Assay Buffer: 30 mM MOPS, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4

-

Substrate/Cofactor Mix: Lactate dehydrogenase, pyruvate kinase, phosphoenolpyruvate, ATP, NADH

-

Ouabain (a specific NKA inhibitor to determine NKA-specific activity)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the substrate/cofactor mix.

-

Add purified NKA enzyme to the wells of a 96-well plate.

-

To determine the effect of this compound, add varying concentrations of the compound to the wells. For control wells, add the vehicle (e.g., DMSO).

-

To measure NKA-specific activity, a parallel set of reactions is prepared in the presence of a saturating concentration of ouabain.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

-

NKA-specific activity is calculated by subtracting the activity in the presence of ouabain from the total activity.

-

For IC50 determination, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.

In Vitro SUMOylation Assay

This assay is used to determine if a protein of interest is a substrate for SUMOylation and to assess the effect of compounds like this compound on this process.

Principle: This assay reconstitutes the SUMOylation enzymatic cascade in a test tube using purified components. The transfer of SUMO to a target protein is typically detected by a size shift on an SDS-PAGE gel, visualized by Western blotting.

Materials:

-

Recombinant SUMO E1 activating enzyme (SAE1/SAE2)

-

Recombinant SUMO E2 conjugating enzyme (Ubc9)

-

Recombinant SUMO-1 protein

-

Substrate protein (e.g., purified SERCA2a or a fragment thereof)

-

This compound compound

-

SUMOylation reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 2 mM ATP, 0.1 mM DTT, pH 7.5)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody specific to the substrate protein or SUMO-1

Procedure:

-

Set up the SUMOylation reaction by combining the reaction buffer, SUMO E1, SUMO E2, SUMO-1, and the substrate protein in a microcentrifuge tube.

-

To test the effect of this compound, add varying concentrations of the compound to the reaction tubes. A vehicle control should be included.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an antibody against the substrate protein to detect the unmodified and the higher molecular weight SUMOylated forms. Alternatively, an anti-SUMO-1 antibody can be used.

-

Visualize the protein bands using a suitable detection method (e.g., chemiluminescence). An increase in the intensity of the SUMOylated band in the presence of this compound indicates its activating effect on the SUMOylation pathway.

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.

Principle: This method uses a scoring function to evaluate the different possible conformations of a ligand within the binding site of a receptor, providing insights into the potential protein-ligand interactions.

Software:

-

Molecular modeling software (e.g., AutoDock, Glide, GOLD)

-

Protein Data Bank (PDB) for protein structures

-

Ligand preparation software (e.g., ChemDraw, MarvinSketch)

Procedure:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein (e.g., Na+/K+-ATPase) from the PDB.

-

Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Define the binding site or perform a blind docking to search the entire protein surface.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Optimize the ligand's geometry and assign appropriate charges.

-

-

Docking Simulation:

-

Run the docking algorithm to place the ligand into the defined binding site of the receptor. The program will generate multiple possible binding poses.

-

-

Scoring and Analysis:

-

The docking program will rank the generated poses based on a scoring function that estimates the binding affinity.

-

Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis helps to rationalize the observed biological activity and can guide further drug design efforts.

-

The following diagram outlines the general workflow for a molecular docking study.

Conclusion and Future Directions

In addition to its established role as a SERCA2a SUMOylation activator, this compound has been identified as a partial, noncompetitive inhibitor of the Na+/K+-ATPase. This off-target activity likely contributes to its overall pharmacological profile, particularly its positive inotropic effects. The primary mechanism of this compound involves the activation of the SUMO E1 ligase, which presents the possibility of broader effects on the cellular SUMOylome.

To fully elucidate the cellular target landscape of this compound, further comprehensive screening is essential. Future research should prioritize:

-

Kinome-wide screening: To assess the potential for this compound to interact with protein kinases.

-

Broad ATPase panel screening: To determine the selectivity of this compound for NKA over other ATP-hydrolyzing enzymes.

-

Proteomics-based target identification: Utilizing techniques such as affinity purification-mass spectrometry (AP-MS) with a tagged this compound probe to identify its direct binding partners within the cellular proteome.

A more complete understanding of the on- and off-target interactions of this compound will be critical for its potential development as a therapeutic agent and for the design of more selective second-generation molecules.

References

The Pharmacokinetics and Pharmacodynamics of N106: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N106 is a first-in-class small molecule activator of sarcoplasmic reticulum calcium ATPase (SERCA2a) SUMOylation, being investigated for its therapeutic potential in heart failure.[1][2][3] This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, intended to serve as a resource for researchers and drug development professionals.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the enhancement of SERCA2a SUMOylation, a post-translational modification that increases the activity and stability of the SERCA2a pump.[2][4] This leads to improved calcium handling in cardiomyocytes, a key factor in cardiac contractility.

Mechanism of Action

This compound directly activates the SUMO-activating enzyme, E1 ligase, which is the initial and rate-limiting step in the SUMOylation cascade.[2][3] By activating the E1 ligase, this compound triggers the downstream conjugation of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, including SERCA2a.

A secondary mechanism of action has been identified, wherein this compound also acts as a partial inhibitor of the Na+/K+-ATPase (NKA).[1] This dual modulation of two critical cardiac ion pumps likely contributes to its positive inotropic and lusitropic effects.[1]

Quantitative Pharmacodynamic Data

| Parameter | Value | Target | Species | Reference |

| EC50 (SUMO E1 Activation) | 2.45 ± 0.13 µM | SUMO E1 Ligase | In vitro | [5] |

| IC50 (NKA Inhibition) | 7 ± 1 µM | Na+/K+-ATPase | In vitro (porcine) | [1] |

| Maximal NKA Inhibition | ~80% | Na+/K+-ATPase | In vitro (porcine) | [1] |

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in murine models, providing initial insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Pharmacokinetic Data (Murine Model)

| Parameter | Value | Dose | Route of Administration | Reference |

| Half-life (t½) | ~65.4 min | 10 mg/kg | Intravenous | [3] |

| Maximum Concentration (Cmax) | ~2.24 µM | 10 mg/kg | Intravenous | [3] |

| Oral Bioavailability (F%) | 56% | 10 mg/kg | Oral | [3] |

| Terminal Elimination Half-life (t½) | 19 min | 10 mg/kg | Oral | [3] |

Experimental Protocols

In Vitro SUMO E1 Ligase Activation Assay

This protocol assesses the ability of this compound to activate the SUMO E1 ligase.

Materials:

-

Recombinant human SUMO-specific E1 enzyme

-

Recombinant human Ubc9 (E2 conjugating enzyme)

-

Recombinant human SUMO-1 protein

-

ATP

-

This compound compound

-

Fluorogenic pyrophosphate assay kit

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing recombinant human SUMO-specific E1 (0.05 µM), human Ubc9 (0.25 µM), and human SUMO-1 (12.5 µM).

-

Add ATP to a final concentration of 1 mM.

-

Add increasing concentrations of this compound to the reaction mixture.

-

Incubate the mixture for 30 minutes at 37°C.

-

Measure the inorganic pyrophosphate generated from ATP hydrolysis using a fluorogenic pyrophosphate assay kit and a fluorescence microplate reader.

-

The EC50 value is calculated from the dose-response curve of this compound concentration versus pyrophosphate production.[5]

Na+/K+-ATPase (NKA) Inhibition Assay

This protocol determines the inhibitory effect of this compound on NKA activity.

Materials:

-

Purified porcine NKA enzyme

-

Assay buffer (30 mM MOPS, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)

-

Lactate dehydrogenase

-

Pyruvate dehydrogenase

-

Phosphoenolpyruvate

-

ATP

-

NADH

-

This compound compound

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing NKA buffer, lactate dehydrogenase, pyruvate dehydrogenase, phosphoenolpyruvate, ATP, and NADH.

-

Add purified NKA suspension to the reaction mixture.

-

Add various concentrations of this compound (0.1–100 µM) to the wells.

-

Incubate the plate for 30 minutes at 37°C.

-

Measure the decrease in NADH absorbance at 340 nm, which is indicative of ATPase activity.

-

The IC50 value is determined by plotting the percentage of NKA inhibition against the concentration of this compound.[1]

SERCA2a SUMOylation Assay in Cardiomyocytes

This protocol is used to detect the level of SUMOylated SERCA2a in cultured cardiomyocytes.

Materials:

-

Cultured rat cardiomyocytes

-

This compound compound

-

Lysis buffer

-

Anti-SERCA2a antibody

-

Anti-SUMO-1 antibody

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cultured rat cardiomyocytes with this compound for a specified time.

-

Lyse the cells and immunoprecipitate endogenous SERCA2a using an anti-SERCA2a antibody coupled to protein A/G agarose beads.

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and perform Western blotting using an anti-SUMO-1 antibody to detect the SUMOylated form of SERCA2a.[5]

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound, illustrating its dual mechanism of action.

Experimental Workflow for In Vitro SUMO E1 Ligase Activation Assay

Caption: Workflow for the in vitro SUMO E1 ligase activation assay.

Experimental Workflow for SERCA2a SUMOylation Assay

Caption: Workflow for the SERCA2a SUMOylation assay in cardiomyocytes.

References

- 1. mdpi.com [mdpi.com]

- 2. Small-molecule activation of SERCA2a SUMOylation for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule activation of SERCA2a SUMOylation for the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

N106: An In-Depth Technical Guide to its Stability and Solubility Profile

Introduction

N106 is a first-in-class small molecule activator of the SUMO-activating enzyme, E1 ligase, which leads to increased SUMOylation of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[1][2] This activity enhances SERCA2a function and improves contractile properties in cardiomyocytes, making this compound a promising therapeutic candidate for heart failure.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound is paramount for its advancement from preclinical research to clinical applications. This technical guide provides a comprehensive overview of the stability and solubility profile of this compound, including detailed experimental protocols and data presentation frameworks.

Data Presentation

A comprehensive understanding of the stability and solubility of this compound is critical for formulation development, ensuring consistent biological activity, and meeting regulatory requirements. The following tables summarize the available data and provide a template for the systematic evaluation of this compound.

Solubility Profile

The solubility of a compound dictates its dissolution rate and bioavailability. The following table summarizes the known solubility of this compound and outlines key parameters for further investigation.

| Parameter | Value | Remarks |

| Solvent | Solubility | Method |

| DMSO | 62.5 mg/mL (176.36 mM) | Requires ultrasonic and warming to 60°C.[1] |

| Aqueous Buffer (e.g., PBS, pH 7.4) | Data not publicly available | Recommended for determination via kinetic and thermodynamic solubility assays. |

| Simulated Gastric Fluid (SGF) | Data not publicly available | Important for predicting oral absorption. |

| Simulated Intestinal Fluid (SIF) | Data not publicly available | Important for predicting oral absorption. |

Stability Profile

Stability studies are essential to determine the shelf-life and appropriate storage conditions for this compound. The following tables outline the recommended conditions for long-term, accelerated, and forced degradation studies based on ICH guidelines.

Storage Conditions for Stock Solutions:

| Storage Temperature | Storage Period | Solvent |

| -80°C | 6 months | DMSO |

| -20°C | 1 month | DMSO |

ICH Recommended Stability Testing Conditions:

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Forced Degradation Study Conditions:

| Stress Condition | Typical Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl, room temperature to 80°C | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH, room temperature to 80°C | To assess degradation in alkaline environments. |

| Oxidation | 3% H2O2, room temperature | To evaluate susceptibility to oxidation. |

| Thermal Degradation | >40°C (e.g., 60°C, 80°C) | To determine the effect of high temperatures. |

| Photostability | ICH Q1B recommended light exposure | To assess degradation upon exposure to light. |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for generating high-quality stability and solubility data. The following sections provide methodologies for key experiments.

Thermodynamic (Equilibrium) Solubility Assay

This assay determines the solubility of a compound at equilibrium and is crucial for pre-formulation and formulation development.

Materials:

-

This compound (solid form)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF)

-

Simulated Intestinal Fluid (SIF)

-

HPLC-grade water and acetonitrile

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker/incubator

-

0.22 µm syringe filters

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer (e.g., PBS, SGF, SIF).

-

Cap the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent (e.g., 50:50 acetonitrile:water).

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method against a standard curve of known this compound concentrations.

-

The solubility is reported as the mean concentration from at least three replicate experiments.

Kinetic Solubility Assay

This high-throughput assay provides an early assessment of a compound's solubility and is useful during the drug discovery phase.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Plate reader capable of measuring UV absorbance or nephelometry

-

Automated liquid handler (optional)

Procedure:

-

Prepare a series of dilutions of the this compound DMSO stock solution in a 96-well plate.

-

In a separate 96-well plate, add the desired aqueous buffer (e.g., PBS).

-

Using a liquid handler or multichannel pipette, transfer a small volume of the this compound DMSO dilutions to the aqueous buffer plate to achieve a final DMSO concentration of ≤1%.

-

Mix the plate gently and incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

Measure the absorbance at a wavelength where this compound has maximum absorbance or measure the light scattering (nephelometry) to detect precipitation.

-

The kinetic solubility is the highest concentration of this compound that remains in solution without precipitation.

Forced Degradation Study

These studies are performed to identify potential degradation products and pathways and to establish the stability-indicating nature of analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Photostability chamber

Procedure:

-

Acid and Base Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and 0.1 M NaOH, respectively. Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H2O2. Incubate at room temperature and collect samples at various time points.

-

Thermal Degradation: Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) and analyze at different time points.

-

Photostability: Expose solid this compound and a solution of this compound to light conditions as specified in ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (typically with a photodiode array and/or mass spectrometry detector) to separate and quantify this compound and any degradation products. The goal is to achieve 5-20% degradation of the parent compound.

Mandatory Visualization

Diagrams are provided to visualize key pathways and experimental workflows related to this compound.

Caption: this compound activates the E1 SUMO-activating enzyme, initiating the SUMOylation cascade that leads to the activation of SERCA2a.

Caption: Workflow for determining the thermodynamic and kinetic solubility of this compound.

Caption: Experimental workflow for assessing the stability of this compound according to ICH guidelines.

References

In Vitro Effects of N106 on Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N106 is a novel small molecule demonstrating significant potential as a therapeutic agent for heart failure. Exhibiting a unique dual-modulator activity, this compound concurrently enhances the function of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) via SUMOylation and partially inhibits the Na+/K+-ATPase (NKA). This combined mechanism of action leads to positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on cardiomyocytes. This document provides a comprehensive technical overview of the in vitro effects of this compound, detailing its impact on key cardiac ion pumps, presenting quantitative data from preclinical studies, and outlining the experimental protocols necessary to evaluate its activity.

Mechanism of Action: A Dual Modulator of Cardiac Ion Pumps

Heart failure is often characterized by dysregulated intracellular calcium (Ca2+) cycling and impaired contractility. This compound targets two critical proteins involved in maintaining cardiomyocyte ion homeostasis:

-

SERCA2a Activation: this compound is a first-in-class activator of SERCA2a SUMOylation.[1][2][3] It directly activates the SUMO-activating enzyme, E1 ligase, which in turn increases the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to SERCA2a.[1][2][4] This post-translational modification enhances SERCA2a's stability and catalytic efficiency, leading to improved Ca2+ reuptake into the sarcoplasmic reticulum during diastole.[2][5]

-

Na+/K+-ATPase (NKA) Inhibition: this compound acts as a partial inhibitor of NKA.[6] By binding to the canonical cardiotonic steroid-binding site, it reduces the enzyme's catalytic turnover without affecting its affinity for Na+, K+, or ATP.[6] This partial inhibition is thought to contribute to a modest increase in intracellular sodium, which in turn modulates the Na+/Ca2+ exchanger to increase intracellular calcium availability for contraction, a mechanism underlying its positive inotropic effects.[6]

The dual modulation of these two ion pumps presents a promising therapeutic strategy, aiming to restore cardiomyocyte function in the failing heart.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on NKA activity and cardiomyocyte contractility and calcium transients as reported in preclinical in vitro studies.

Table 1: Effect of this compound on Na+/K+-ATPase (NKA) Activity [6]

| Parameter | Value | Conditions |

| IC50 | 7 ± 1 µM | OUA-sensitive ATPase activity assay with purified NKA. |

| Maximal Inhibition | ~80% | Estimated from concentration-response curve (>100 µM this compound). |

| Effect on Substrate Affinity | No significant change | Apparent affinity for Na+, K+, and ATP remained unchanged. |

| Inhibition Mechanism | Noncompetitive with ATP | Reduces catalytic turnover without interfering with ATP binding. |

Table 2: Dose-Dependent Effects of this compound on Cardiomyocyte Function [1]

| Parameter | 1 µM this compound | 10 µM this compound | 25 µM this compound |

| Peak Shortening (% change from control) | ~ +15% | ~ +40% | ~ +50% |

| Maximal Departure Velocity (dL/dt max, % change) | ~ +20% | ~ +50% | ~ +60% |

| Maximal Return Velocity (dL/dt min, % change) | ~ +25% | ~ +60% | ~ +70% |

| Calcium Transient Amplitude (Ratio, % change) | ~ +10% | ~ +25% | ~ +30% |

| Calcium Transient Decay (τ, % change from control) | ~ -10% | ~ -25% | ~ -30% |

| Time to 90% Baseline Fluorescence (t90, % change) | ~ -8% | ~ -20% | ~ -25% |

Note: Percentage changes are estimated from graphical representations in the source literature and should be considered approximate.

Detailed Experimental Protocols

Protocol for Isolation and Culture of Adult Rat Cardiomyocytes

This protocol is essential for obtaining high-quality, viable cardiomyocytes for subsequent in vitro assays. It is based on a modified Langendorff perfusion method.

Materials:

-

Solutions: Ca2+-free buffer, enzyme solution (e.g., collagenase type II), stop buffer, culture medium (e.g., M199) supplemented with blebbistatin.

-

Equipment: Langendorff perfusion system, surgical tools, water bath, cell culture incubator, laminin-coated culture dishes.

Procedure:

-

Heart Excision: Anesthetize an adult rat (e.g., Sprague-Dawley) and perform a thoracotomy to excise the heart. Immediately place the heart in ice-cold Ca2+-free buffer.

-

Cannulation: Cannulate the aorta onto the Langendorff apparatus and begin retrograde perfusion with oxygenated, 37°C Ca2+-free buffer to clear the coronary arteries of blood.

-

Enzymatic Digestion: Switch the perfusion to an enzyme solution containing collagenase. Perfuse until the heart becomes pale and flaccid.

-

Tissue Dissociation: Remove the heart from the apparatus, trim away atria and connective tissue, and mince the ventricular tissue in the enzyme solution. Gently triturate with a pipette to release individual cells.

-

Cell Filtration and Calcium Reintroduction: Filter the cell suspension through a nylon mesh. Gradually reintroduce calcium to the cell suspension in a stepwise manner to prevent hypercontraction.

-

Purification: Allow the rod-shaped, viable cardiomyocytes to settle by gravity. Carefully remove the supernatant containing non-myocytes and dead cells.

-

Cell Plating: Resuspend the purified cardiomyocytes in culture medium and plate them on laminin-coated dishes. Allow cells to attach before initiating experiments.

Protocol for NKA ATPase Activity Assay

This enzyme-coupled assay measures NKA activity by monitoring the oxidation of NADH.[6]

Materials:

-

Reagents: Purified NKA enzyme, NKA buffer (30 mM MOPS, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4), lactate dehydrogenase, pyruvate dehydrogenase, phosphoenolpyruvate, ATP, NADH, this compound stock solution.

-

Equipment: 96-well plate, spectrophotometer capable of reading absorbance at 340 nm, 37°C incubator.

Procedure:

-

Prepare Reaction Mixture: In each well of a 96-well plate, prepare a 200 µL reaction mixture containing NKA buffer, lactate dehydrogenase, pyruvate dehydrogenase, phosphoenolpyruvate, ATP, NADH, and purified NKA suspension.

-

Add this compound: Add varying concentrations of this compound (e.g., 0.1–100 µM) or vehicle (DMSO) to the wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Measure Absorbance: Measure the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the ATPase activity as the rate of ATP hydrolysis. Determine the ouabain-sensitive fraction to assess specific NKA activity. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol for Measuring Cardiomyocyte Contractility and Calcium Transients

This method uses a video-based edge-detection system (e.g., IonOptix) to simultaneously measure sarcomere shortening and intracellular calcium fluctuations.[1]

Materials:

-

Reagents: Isolated cardiomyocytes, Tyrode's solution, Fura-2 AM (calcium indicator dye).

-

Equipment: Inverted microscope with a video-based edge-detection system (IonOptix), electrical field stimulator, perfusion chamber.

Procedure:

-

Cell Loading: Incubate isolated cardiomyocytes with Fura-2 AM to load the calcium indicator.

-

Cell Perfusion: Place the loaded cells in a perfusion chamber on the microscope stage and perfuse with Tyrode's solution at 37°C.

-

Stimulation: Electrically stimulate the cardiomyocytes at a fixed frequency (e.g., 1 Hz).

-

Data Acquisition: Record sarcomere length via edge-detection and Fura-2 fluorescence ratio (340/380 nm excitation) simultaneously.

-

This compound Application: After establishing a baseline, perfuse the cells with Tyrode's solution containing the desired concentration of this compound and record the changes.

-

Data Analysis: Analyze the recorded traces to determine parameters such as peak shortening, maximal velocities of shortening and relengthening, calcium transient amplitude, and the time constant of calcium transient decay (τ).

Protocol for SERCA2a SUMOylation Assay